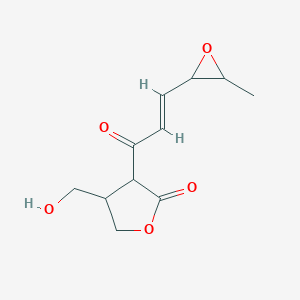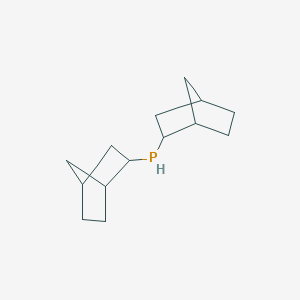
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as furanone C-30 and is a member of the furanone family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- is not fully understood. However, it is believed to work by interfering with the signaling pathways that bacteria use to communicate with each other. This results in the disruption of bacterial biofilms and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus. It has also been shown to disrupt the formation of bacterial biofilms, which are a major factor in the development of antibiotic resistance.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- in lab experiments is its ability to inhibit bacterial growth and biofilm formation. This makes it a valuable tool for studying the mechanisms of bacterial communication and the development of new antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)-. One area of research is the development of new antibiotics and other antimicrobial agents based on this compound. Another area of research is the study of its potential applications in other fields, such as agriculture and food preservation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- has been extensively studied for its potential applications in various fields. One of the major areas of research is its role as a quorum sensing inhibitor. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior. Inhibition of this process can lead to the development of new antibiotics and other antimicrobial agents.
properties
CAS RN |
132605-69-7 |
|---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one |
InChI |
InChI=1S/C11H14O5/c1-6-9(16-6)3-2-8(13)10-7(4-12)5-15-11(10)14/h2-3,6-7,9-10,12H,4-5H2,1H3/b3-2+ |
InChI Key |
XSBZCRLGWCIMRF-NSCUHMNNSA-N |
Isomeric SMILES |
CC1C(O1)/C=C/C(=O)C2C(COC2=O)CO |
SMILES |
CC1C(O1)C=CC(=O)C2C(COC2=O)CO |
Canonical SMILES |
CC1C(O1)C=CC(=O)C2C(COC2=O)CO |
synonyms |
2-(4',5'-epoxy-hex-2'(E)-en)oyl-2-hydroxy-3-hydroxymethyl-2,3-(Z)-butanolide butalactin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)








